molecular formula C24H33N3 B3853538 1-Benzyl-4-[1-(2-phenylethyl)piperidin-4-yl]piperazine

1-Benzyl-4-[1-(2-phenylethyl)piperidin-4-yl]piperazine

Cat. No.: B3853538
M. Wt: 363.5 g/mol
InChI Key: KZKBTTOVKVRHNJ-UHFFFAOYSA-N
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Description

1-Benzyl-4-[1-(2-phenylethyl)piperidin-4-yl]piperazine is a complex organic compound belonging to the piperazine class This compound is characterized by its unique structure, which includes a benzyl group attached to a piperazine ring, further substituted with a phenylethyl group

Preparation Methods

The synthesis of 1-Benzyl-4-[1-(2-phenylethyl)piperidin-4-yl]piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The initial step involves the formation of the piperazine ring through the reaction of ethylenediamine with diethylene glycol.

    Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Phenylethyl Substitution: The final step involves the substitution of the piperazine ring with a phenylethyl group using phenylethyl bromide under basic conditions.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Benzyl-4-[1-(2-phenylethyl)piperidin-4-yl]piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

    Substitution: Nucleophilic substitution reactions can occur, where the benzyl or phenylethyl groups can be replaced with other functional groups using appropriate reagents.

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Benzyl-4-[1-(2-phenylethyl)piperidin-4-yl]piperazine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.

    Biological Research: The compound is used in research to understand its interactions with various biological targets, including receptors and enzymes.

    Industrial Applications: It is utilized in the synthesis of other complex organic molecules, serving as an intermediate in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-[1-(2-phenylethyl)piperidin-4-yl]piperazine involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to receptors in the central nervous system, modulating neurotransmitter release and uptake. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-Benzyl-4-[1-(2-phenylethyl)piperidin-4-yl]piperazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-benzyl-4-[1-(2-phenylethyl)piperidin-4-yl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N3/c1-3-7-22(8-4-1)11-14-25-15-12-24(13-16-25)27-19-17-26(18-20-27)21-23-9-5-2-6-10-23/h1-10,24H,11-21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZKBTTOVKVRHNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCN(CC2)CC3=CC=CC=C3)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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